3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride (3-Br-4-Me-5-NO2-1-SO2Cl) is an organic compound that is widely used in the synthesis of organic compounds and in the development of new drugs. It is a highly reactive compound and is used in many laboratory experiments. This compound is also known as bromo-methyl-nitrobenzene sulfonyl chloride and is often abbreviated as 3-Br-4-Me-5-NO2-1-SO2Cl. It is a colorless solid with a melting point of 177-178°C.
Scientific Research Applications
Ion-Selective Electrodes
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride is relevant in the development of ion-selective electrodes. Research has shown that organic cation-selective indicator electrodes based on a PVC membrane can be used in potentiometric titrations involving aromatic hydroxy compounds, amines, and active methylene groups. These electrodes have utility in determining the concentration of various components, indicating the potential of 3-bromo derivatives in analytical chemistry (Vytras, Kalous, Kalábová, & Remeš, 1984).
Structural Analysis in Chemistry
The structural characteristics of molecules similar to 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been explored through gas-phase electron diffraction and quantum chemical studies. This research aids in understanding the molecular structure and conformations at different temperatures, enhancing our knowledge of chemical synthesis and reaction mechanisms (Petrov et al., 2009).
Chemical Synthesis and Reactivity
Studies have demonstrated the changed reactivity of radical anions of similar compounds in different solvents, highlighting the diverse chemical behaviors of bromo-nitrobenzene derivatives. This research provides insights into the reactivity patterns of these compounds in various chemical environments, which is crucial for synthetic chemistry and material science (Ernst et al., 2013).
Polymer Science
In polymer science, derivatives of 3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride have been used in the preparation of polysulfones. This research demonstrates the synthesis and characterization of polymers, contributing to the development of new materials with potential applications in various industries (Sato & Yokoyama, 1984).
Medicinal Chemistry
In medicinal chemistry, the synthesis of derivatives involving similar compounds is explored for potential therapeutic applications. This research encompasses the creation of new compounds, their structural analysis, and the evaluation of their biological activities, which could lead to the development of novel drugs (Rehman et al., 2019).
properties
IUPAC Name |
3-bromo-4-methyl-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOFBPIFCHKTSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-nitrobenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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